1-tert-butyl-1H-pyrazol-3-ol
Description
1-tert-butyl-1H-pyrazol-3-ol (CAS: 946572-01-6) is a heterocyclic compound with the molecular formula C₇H₁₂N₂O and a molecular weight of 140.18 g/mol. Structurally, it consists of a pyrazole ring substituted with a hydroxyl (-OH) group at position 3 and a bulky tert-butyl group at position 1. This substitution pattern confers unique steric and electronic properties, influencing its reactivity, solubility, and intermolecular interactions. The compound is commercially available for research purposes, though specific physical properties such as boiling point and detailed safety data (e.g., GHS pictograms) remain unreported in publicly accessible literature .
Properties
CAS No. |
946572-01-6 |
|---|---|
Molecular Formula |
C7H12N2O |
Molecular Weight |
140.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-tert-butyl-1H-pyrazol-3-ol can be synthesized through various methods. One common approach involves the reaction of hydrazine derivatives with β-diketones, leading to the formation of pyrazole derivatives . Another method includes the condensation of 1,3-diketones with arylhydrazines, which is often catalyzed by transition metals or other catalysts .
Industrial Production Methods: Industrial production of 1-tert-butyl-1H-pyrazol-3-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to offer eco-friendly attributes and efficient reaction workup .
Chemical Reactions Analysis
Types of Reactions: 1-tert-butyl-1H-pyrazol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into different reduced forms of pyrazole.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various alkyl or acyl pyrazole derivatives .
Scientific Research Applications
1-tert-butyl-1H-pyrazol-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Medicine: It has potential therapeutic applications due to its bioactive properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is utilized in the development of agrochemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-tert-butyl-1H-pyrazol-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. It may also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-tert-butyl-1H-pyrazol-3-ol with structurally related pyrazole derivatives, focusing on substituent effects, synthetic utility, and applications.
Key Observations:
Substituent Effects on Reactivity and Functionality
- The hydroxyl group in 1-tert-butyl-1H-pyrazol-3-ol enables hydrogen bonding, influencing crystal packing and solubility. In contrast, the nitro group in 5-tert-butyl-4-nitro-1H-pyrazol-3-ol increases acidity (pKa ~4–5) and stabilizes resonance structures, making it suitable for electrophilic substitution reactions .
- Aromatic substituents (e.g., phenyl in 1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine) enhance π-π stacking interactions, critical for biological target binding .
Nitro-substituted analogs (e.g., 5-tert-butyl-4-nitro-1H-pyrazol-3-ol) are pivotal in X-ray crystallography studies due to their well-defined hydrogen-bonding networks and triclinic packing .
Applications
- Pharmaceuticals : Tert-butyl-pyrazole amines (e.g., 1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine) are explored as kinase inhibitors due to their planar aromatic systems and hydrogen-bonding capacity .
- Agrochemicals : Lipophilic derivatives like 1-tert-Butyl-3-methyl-1H-pyrazole are intermediates in pesticide synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
